molecular formula C7H4N2NaO7 B1210679 Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt CAS No. 46506-88-1

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt

Cat. No.: B1210679
CAS No.: 46506-88-1
M. Wt: 251.11 g/mol
InChI Key: WTMHPTWILGYQQA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt, also known as 3,5-dinitrosalicylic acid sodium salt, is an organic compound with the molecular formula C₇H₄N₂O₇Na. This compound is a derivative of benzoic acid and is characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

46506-88-1

Molecular Formula

C7H4N2NaO7

Molecular Weight

251.11 g/mol

IUPAC Name

sodium;2-carboxy-4,6-dinitrophenolate

InChI

InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12);

InChI Key

WTMHPTWILGYQQA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-].[Na]

Synonyms

3,5-dinitrosalicylic acid
3,5-dinitrosalicylic acid, dilithium salt
3,5-dinitrosalicylic acid, dipotassium salt
3,5-dinitrosalicylic acid, monocesium salt
3,5-dinitrosalicylic acid, monolithium salt
3,5-dinitrosalicylic acid, monopotassium salt
3,5-dinitrosalicylic acid, monorubidium salt
3,5-dinitrosalicylic acid, monosodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt typically involves the nitration of salicylic acid. The process begins with the nitration of salicylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting product, 3,5-dinitrosalicylic acid, is then neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of reducing sugars.

    Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: The compound is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the nitro groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt can be compared with other similar compounds such as:

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    2-Hydroxy-5-nitrobenzoic acid: Contains only one nitro group, leading to different chemical properties and uses.

    Salicylic acid: The parent compound, which lacks the nitro groups, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical properties and make it suitable for a wide range of applications in scientific research.

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